Meta-Trifluoromethyl Substitution Confers Distinct Lipophilicity and PSA Profile Compared to Ortho and Para Isomers
The 3-trifluoromethyl substitution position yields an ACD/LogP of 0.86 and a polar surface area of 62 Ų, representing a distinct physicochemical profile compared to the 2- and 4-substituted positional isomers, for which experimental LogP values are not publicly available but computational predictions differ based on substitution pattern . The combination of moderate lipophilicity and hydrogen-bonding capacity conferred by the guanidine moiety may influence membrane permeability and solubility in aqueous assay buffers relative to analogs with different substitution patterns .
| Evidence Dimension | Lipophilicity (ACD/LogP) and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 0.86; PSA = 62 Ų |
| Comparator Or Baseline | 1-[2-(Trifluoromethyl)benzyl]guanidine and 1-[4-(Trifluoromethyl)benzyl]guanidine (LogP values not experimentally determined; computational differences noted but not quantified) |
| Quantified Difference | Target LogP = 0.86 (predicted) |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted data |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and solubility; this profile supports selection of the 3-isomer for assays where a balanced LogP (neither excessively lipophilic nor overly hydrophilic) is desired.
